molecular formula C13H15N3 B3924199 3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole

3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole

Cat. No.: B3924199
M. Wt: 213.28 g/mol
InChI Key: OVISOIJTUQVXHM-UHFFFAOYSA-N
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Description

3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a benzyl group and a but-3-en-1-yl group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name

5-benzyl-3-but-3-enyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-3-9-12-14-13(16-15-12)10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVISOIJTUQVXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=NNC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding halide via nucleophilic substitution.

    Preparation of Alkyne: The alkyne precursor is synthesized through various methods, such as the Sonogashira coupling.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antimicrobial, antiviral, or anticancer effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-1,2,3-triazole: Similar structure but with a different substitution pattern.

    5-but-3-en-1-yl-1H-1,2,3-triazole: Lacks the benzyl group.

    1,2,4-triazole: The parent compound without any substitutions.

Uniqueness

3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and but-3-en-1-yl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole
Reactant of Route 2
3-benzyl-5-but-3-en-1-yl-1H-1,2,4-triazole

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